N-phenyl-N'-(3,4,5-trimethoxybenzyl)urea
Overview
Description
N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group and a 3,4,5-trimethoxybenzyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea typically involves the reaction of 3,4,5-trimethoxybenzylamine with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds via the formation of a carbamate intermediate, which subsequently undergoes cyclization to form the desired urea compound.
Industrial Production Methods
Industrial production of N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or trimethoxybenzyl rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea oxide.
Reduction: Formation of reduced derivatives such as N-phenyl-N’-(3,4,5-trimethoxybenzyl)amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(3,4,5-trimethoxyphenyl)urea
- N-phenyl-N’-(3,4,5-trimethoxybenzyl)carbamate
- N-phenyl-N’-(3,4,5-trimethoxybenzyl)thiourea
Uniqueness
N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea is unique due to the presence of both phenyl and 3,4,5-trimethoxybenzyl groups, which confer specific chemical and biological properties. The trimethoxybenzyl group, in particular, is known for its electron-donating effects, which can influence the compound’s reactivity and interactions with biological targets. This makes N-phenyl-N’-(3,4,5-trimethoxybenzyl)urea distinct from other similar compounds and valuable for various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-3-[(3,4,5-trimethoxyphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-9-12(10-15(22-2)16(14)23-3)11-18-17(20)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIXYBIRYHYWDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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